molecular formula C10H8F2N2O2 B15310783 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid

Cat. No.: B15310783
M. Wt: 226.18 g/mol
InChI Key: CAOOBZHQYNEAKQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H8F2N2O2 It is characterized by the presence of a benzodiazole ring substituted with a difluoroacetic acid moiety

Preparation Methods

The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced via a nucleophilic substitution reaction using difluoroacetic anhydride or difluoroacetyl chloride.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, where nucleophiles such as amines or thiols replace one or both fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid include:

    2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid: This compound has a similar structure but differs in the position of the difluoroacetic acid moiety.

    2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-4-yl)acetic acid: Another structural isomer with the difluoroacetic acid group attached at a different position on the benzodiazole ring.

    2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid: Similar to the above compounds, but with the difluoroacetic acid group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylbenzimidazol-5-yl)acetic acid

InChI

InChI=1S/C10H8F2N2O2/c1-14-5-13-7-4-6(2-3-8(7)14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16)

InChI Key

CAOOBZHQYNEAKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(C(=O)O)(F)F

Origin of Product

United States

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